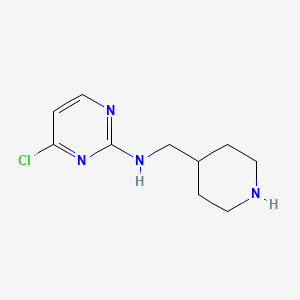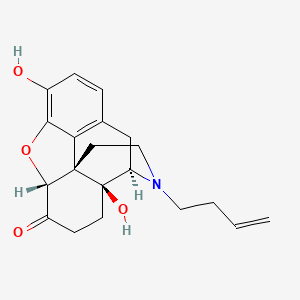
5'(R)-C-Methyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'(R)-C-Methyladenosine is a nucleoside analog that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a purine base attached to a deoxyhexofuranose sugar, making it a valuable subject of study in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5'(R)-C-Methyladenosine typically involves the coupling of a purine base with a deoxyhexofuranose derivative. One common method includes the use of triphenylphosphine and diethyl azodicarboxylate to facilitate the regio- and stereospecific formation of the desired nucleoside analog . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5'(R)-C-Methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to new analogs with potential therapeutic applications.
Substitution: Substitution reactions, particularly on the purine base, can introduce functional groups that enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
科学研究应用
Chemistry
In chemistry, 5'(R)-C-Methyladenosine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, affecting the replication and transcription processes. This makes it a valuable tool for studying genetic mechanisms and developing antiviral therapies .
Medicine
In medicine, this compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for the treatment of viral infections and certain types of cancer .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical
作用机制
The mechanism of action of 5'(R)-C-Methyladenosine involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA replication and RNA transcription, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material .
相似化合物的比较
Similar Compounds
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purin-6-one
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purine-6-thione
Uniqueness
Compared to similar compounds, 5'(R)-C-Methyladenosine stands out due to its specific structure and the unique properties it imparts. Its ability to be incorporated into nucleic acids and disrupt genetic processes makes it particularly valuable in antiviral and anticancer research .
属性
CAS 编号 |
57237-22-6 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |
InChI 键 |
DJUZHNZMVHIRPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B8269810.png)





![Ethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8269835.png)

![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)





